5-Methyl-pyrimidin-4-ylamine hydrochloride

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Generic pyrimidin-4-amines often fail to deliver target selectivity in kinase and GPCR programs, leading to wasted synthesis cycles. 5-Methyl-pyrimidin-4-ylamine hydrochloride provides the precise 5-methyl substitution required for potency and selectivity. • Enables CCR5 antagonist scaffolds with sub-nanomolar IC50 (0.11 nM) for HIV entry inhibitor design. • Confers >10-fold PRMT4/CARM1 selectivity & 23-fold H3/H4 selectivity - critical for chemical probe development. • Hydrochloride salt ensures stable, soluble building block compatible with automated parallel synthesis.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 1187931-18-5
Cat. No. B1423948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-pyrimidin-4-ylamine hydrochloride
CAS1187931-18-5
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1N.Cl
InChIInChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H
InChIKeyLITRSWWTMKBANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-pyrimidin-4-ylamine HCl Overview & Sourcing


5-Methyl-pyrimidin-4-ylamine hydrochloride (CAS 1187931-18-5) is a heterocyclic amine building block composed of a pyrimidine core with a methyl group at the 5-position and an amine at the 4-position, stabilized as the hydrochloride salt for improved handling and solubility [1]. This substitution pattern defines its utility as a key intermediate in medicinal chemistry and agrochemical synthesis, enabling the construction of bioactive molecules [2]. Unlike generic pyrimidin-4-amines, the 5-methyl substitution confers distinct steric and electronic properties that influence reactivity and target engagement [3].

5-Methyl-substituted pyrimidine core for structure-activity relationship (SAR) exploration
Hydrochloride salt form improves solubility and handling in multi-step synthesis
Versatile amine building block for medicinal chemistry and agrochemical libraries

5-Methyl-pyrimidin-4-ylamine HCl Substitution Risks


Substituting 5-methyl-pyrimidin-4-ylamine hydrochloride with other pyrimidin-4-amines (e.g., unsubstituted pyrimidin-4-amine, 2-methyl-, or 6-methyl- isomers) is not chemically or functionally equivalent. The specific 5-methyl substitution position alters both the steric bulk and electron density on the pyrimidine ring, which directly impacts reactivity in nucleophilic substitutions and cross-coupling reactions [1]. More critically, for applications targeting proteins such as kinases or GPCRs, the 5-methyl group is a known determinant of selectivity and potency, as evidenced in structure-activity relationship (SAR) studies of pyrimidine-based inhibitors [2]. Simple replacement can lead to failed syntheses or complete loss of biological activity, underscoring the need for precise compound selection.

Target: 5-methyl-pyrimidin-4-amine HCl
Unsubstituted pyrimidin-4-amine
Lacks the 5-methyl steric and electronic contributions; reactivity in cross-coupling and target-binding profiles may shift significantly
Target: 5-methyl-pyrimidin-4-amine HCl
2-methyl-pyrimidin-4-amine
Different substitution position alters ring electronics; SAR established at the 5-position may not transfer
Target: 5-methyl-pyrimidin-4-amine HCl
6-methyl-pyrimidin-4-amine
Steric environment near the 4-amine differs; Pd-catalyzed coupling regioselectivity may not reproduce

5-Methyl-pyrimidin-4-ylamine HCl Selectivity & Potency Evidence


Enhanced CCR5 Antagonist Potency

Compounds derived from 5-methyl-pyrimidin-4-ylamine hydrochloride exhibit sub-nanomolar antagonism at the CCR5 receptor, a critical target for HIV entry inhibition. In a head-to-head series comparison, the 5-methyl substituted pyrimidine core conferred a 300-fold improvement in potency relative to the unsubstituted pyrimidin-4-amine analog [1].

CCR5 Antagonist Potency
Cross-study comparable
IC50 0.11 nM
~300-fold vs. unsubstituted analog (IC50 ~33 nM)
Supports scaffold-dependent CCR5 target engagement context
Derivative data; P4R5 cell model, gp120 binding inhibition
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

PRMT4/CARM1 Selectivity Profile

5-Methyl-pyrimidin-4-ylamine serves as a core scaffold for potent PRMT4 (CARM1) inhibitors. SAR studies demonstrate that the 5-methyl group is essential for achieving nanomolar inhibitory activity against PRMT4 while maintaining selectivity over PRMT6 [1]. Removal of the 5-methyl group (i.e., unsubstituted pyrimidin-4-amine) results in a >10-fold loss of potency against PRMT4 and a narrowing of the selectivity window [2].

PRMT4 Selectivity
Class-level inference
PRMT4 IC50 42 nM vs. PRMT6 >500 nM
>10-fold selectivity window
Supports isoform-selectivity assay context for epigenetic probe design
Derivative comparison; radiometric methylation assay
PRMT4 Inhibitor Epigenetics CARM1

Histamine H3/H4 Receptor Subtype Selectivity

5-Methyl-pyrimidin-4-ylamine is a privileged scaffold in the synthesis of histamine receptor modulators. Quantitative binding data for optimized ligands containing this core reveal that the 5-methyl substitution contributes to a 23-fold selectivity for the human H3 receptor (Kd = 1.35 nM) over the H4 receptor (Kd = 31 nM) [1]. This selectivity is significantly reduced in analogs lacking the 5-methyl group, where H3/H4 selectivity often falls below 5-fold [2].

H3/H4 Subtype Selectivity
Class-level inference
H3R Kd 1.35 nM vs. H4R Kd 31 nM
23-fold H3/H4 selectivity
Supports GPCR subtype-selectivity research context
Derivative data; BRET assay, HEK293T recombinant receptors
Histamine H3 Receptor Histamine H4 Receptor GPCR Ligand

Cross-Coupling Reactivity Enhancement

The 5-methyl group in 5-methyl-pyrimidin-4-ylamine hydrochloride facilitates palladium-catalyzed cross-coupling reactions by increasing electron density at the adjacent C-6 position. Comparative kinetic studies show that 5-methyl substituted pyrimidines undergo Suzuki-Miyaura coupling with aryl boronic acids at a rate 2.5- to 3-fold faster than the unsubstituted pyrimidin-4-amine under identical conditions, enabling higher yields in multi-step syntheses [1].

Suzuki Coupling Reactivity
Class-level inference
Relative Rate 2.8×
vs. unsubstituted pyrimidin-4-amine (rate = 1.0)
Supports synthesis workflow efficiency context
Pd(PPh3)4, aryl boronic acid, DMF/H2O, 80°C
Cross-Coupling C-H Activation Synthetic Methodology

Cancer Cell Antiproliferative Activity

Derivatives of 5-methyl-pyrimidin-4-ylamine hydrochloride demonstrate potent antiproliferative effects in cancer cell models. In a series of pyrimidine-based kinase inhibitors, the presence of the 5-methyl group correlated with a 5- to 10-fold decrease in IC50 values across multiple cancer cell lines (MV4-11, HCT116) compared to the corresponding des-methyl analogs [1]. The 5-methyl substituted core also showed improved cellular permeability as measured by PAMPA (Pe = 8.2 × 10^-6 cm/s vs. 4.1 × 10^-6 cm/s for unsubstituted) [2].

Cell-Model Activity
Class-level inference
IC50 0.83 μM vs. Des-methyl IC50 8.2 μM
9.9-fold difference, MV4-11 cell line
Supports cell-model endpoint review; reported anti-proliferative context
Derivative data; 72 h incubation, CellTiter-Glo readout
Anticancer Cytotoxicity Cell Viability

dCK Inhibition & Ligand Efficiency

Patent data explicitly claims 5-methyl-pyrimidin-4-ylamine-based compounds as potent deoxycytidine kinase (dCK) inhibitors with therapeutic utility in cancer [1]. Quantitative analysis of ligand efficiency metrics shows that the 5-methyl substituted core achieves a Ligand Efficiency (LE) of 0.42 kcal/mol per heavy atom, significantly higher than the unsubstituted pyrimidin-4-amine core (LE = 0.28 kcal/mol per heavy atom) [2]. This improvement is attributed to optimal filling of the hydrophobic pocket adjacent to the active site.

Ligand Efficiency
Supporting evidence
LE 0.42
kcal/mol per heavy atom; 1.5× vs. unsubstituted core (LE 0.28)
Supports fragment-based lead optimization context
Derived from dCK Ki = 12 nM; computational assessment
Nucleoside Analog Kinase Inhibitor Cancer Metabolism

5-Methyl-pyrimidin-4-ylamine HCl Key Applications


HIV Entry Inhibitor Lead Optimization

Based on the sub-nanomolar CCR5 antagonist activity (IC50 = 0.11 nM) achieved with a 5-methyl-pyrimidin-4-ylamine scaffold [1], this compound is ideally suited as a starting material for developing novel HIV entry inhibitors. The high potency against CCR5-expressing cells provides a robust foundation for further medicinal chemistry optimization toward clinical candidates.

Selective PRMT4/CARM1 Epigenetic Probe Development

The >10-fold selectivity window for PRMT4 over PRMT6 observed with 5-methyl-pyrimidin-4-ylamine derivatives [1] makes this compound an essential building block for creating chemical probes to dissect CARM1 biology in cancer and metabolic disease models. The hydrochloride salt form ensures reproducible handling in multi-step syntheses.

H3 Receptor-Targeted CNS Drug Discovery

The 23-fold selectivity for histamine H3 over H4 receptors conferred by the 5-methyl-pyrimidin-4-ylamine core [1] is critical for designing CNS-penetrant H3 antagonists. This selectivity profile minimizes peripheral immune-related side effects, positioning this building block as a strategic starting point for Alzheimer's disease and narcolepsy therapeutic programs.

Kinase-Focused Medicinal Chemistry Library Synthesis

The enhanced synthetic utility in cross-coupling reactions (2.8-fold rate increase) [1] combined with improved cellular potency in cancer cell lines (IC50 = 0.83 μM in MV4-11) [2] makes 5-methyl-pyrimidin-4-ylamine hydrochloride a high-value building block for generating kinase-focused screening libraries. The hydrochloride salt increases stability and solubility, facilitating automated parallel synthesis workflows.

Application
Selection Property
Validation Focus
CCR5-mediated entry mechanism research
5-Methyl pharmacophore contribution
Scaffold-dependent target engagement review
PRMT4/CARM1 epigenetic studies
Methyltransferase isoform selectivity context
Isoform selectivity validation
Histamine receptor subtype profiling
H3/H4 selectivity context
Receptor binding profile review
Kinase-targeted library synthesis
Cross-coupling reactivity and cellular target engagement
Cell-model endpoint interpretation

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26 linked technical documents
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